molecular formula C10H15ClOSi B13703179 2-Chloro-5-(trimethylsilyl)anisole

2-Chloro-5-(trimethylsilyl)anisole

Cat. No.: B13703179
M. Wt: 214.76 g/mol
InChI Key: LBGYDDCMAAANGC-UHFFFAOYSA-N
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Description

2-Chloro-5-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are derivatives of methoxybenzene. This compound is characterized by the presence of a chlorine atom at the second position and a trimethylsilyl group at the fifth position on the anisole ring. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trimethylsilyl)anisole can be synthesized through several methods. One common approach involves the chlorination of 5-(trimethylsilyl)anisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-chloroanisole is coupled with trimethylsilylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-(trimethylsilyl)phenol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include phenolic compounds and other reduced derivatives.

Scientific Research Applications

2-Chloro-5-(trimethylsilyl)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroanisole: Lacks the trimethylsilyl group, making it less lipophilic and less reactive in certain chemical reactions.

    5-(Trimethylsilyl)anisole: Lacks the chlorine atom, resulting in different reactivity and applications.

    2,4-Dichloroanisole: Contains an additional chlorine atom, leading to different chemical properties and uses.

Uniqueness

2-Chloro-5-(trimethylsilyl)anisole is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C10H15ClOSi

Molecular Weight

214.76 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15ClOSi/c1-12-10-7-8(13(2,3)4)5-6-9(10)11/h5-7H,1-4H3

InChI Key

LBGYDDCMAAANGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[Si](C)(C)C)Cl

Origin of Product

United States

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